molecular formula C26H33N3O3 B11980934 Undecyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate CAS No. 303059-58-7

Undecyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate

Cat. No.: B11980934
CAS No.: 303059-58-7
M. Wt: 435.6 g/mol
InChI Key: VXGVTQOMORQLPU-COOPMVRXSA-N
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Description

Undecyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate is a synthetic fluorene derivative characterized by a hydrazono-urea substituent at the 9-position and an undecyl ester chain at the 4-position. The undecyl chain likely increases lipophilicity, influencing solubility and membrane permeability .

Properties

CAS No.

303059-58-7

Molecular Formula

C26H33N3O3

Molecular Weight

435.6 g/mol

IUPAC Name

undecyl (9Z)-9-(carbamoylhydrazinylidene)fluorene-4-carboxylate

InChI

InChI=1S/C26H33N3O3/c1-2-3-4-5-6-7-8-9-12-18-32-25(30)22-17-13-16-21-23(22)19-14-10-11-15-20(19)24(21)28-29-26(27)31/h10-11,13-17H,2-9,12,18H2,1H3,(H3,27,29,31)/b28-24-

InChI Key

VXGVTQOMORQLPU-COOPMVRXSA-N

Isomeric SMILES

CCCCCCCCCCCOC(=O)C1=CC=CC\2=C1C3=CC=CC=C3/C2=N/NC(=O)N

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=NNC(=O)N

Origin of Product

United States

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The compound shares structural motifs with several fluorene derivatives, as outlined below:

Compound Name Key Substituents Functional Implications Reference
Undecyl 9-oxo-9H-fluorene-4-carboxylate 9-keto group, undecyl ester Higher lipophilicity due to the undecyl chain; keto group may limit hydrogen bonding
N-(2-Hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide 9-keto group, hydroxyethylamide Enhanced water solubility via polar amide and hydroxyl groups; potential bioactivity
5-(2-(9-(2-Chlorobenzylidene)...hydrazono)pentane-1,2,3,4-tetraol Chlorinated benzylidene, hydrazono group, tetraol chain Hydrazono group may confer chelation properties; tetraol enhances hydrophilicity
(R)-3-((Fmoc)amino)-5-methylhexanoic acid Fmoc-protected amine, branched alkyl chain Fmoc group aids in peptide synthesis; carboxylic acid improves aqueous compatibility

Comparative Analysis

Hydrazono-Urea vs. Keto/Amide Groups
  • This difference could enhance binding affinity in biological systems .
  • The hydrazono group in 5-(2-(9-(2-Chlorobenzylidene)...hydrazono)pentane-1,2,3,4-tetraol is structurally similar but lacks the urea moiety, reducing polarity compared to the target compound .
Lipophilicity and Solubility
  • The undecyl chain in the target compound and Undecyl 9-oxo-9H-fluorene-4-carboxylate increases logP values, suggesting poor aqueous solubility. In contrast, N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide and the tetraol-containing analog in exhibit improved solubility due to polar substituents.

Biological Activity

Undecyl 9-((aminocarbonyl)hydrazono)-9H-fluorene-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its structural components. The general formula is C20H24N4O3C_{20}H_{24}N_4O_3, with a molecular weight of approximately 368.43 g/mol. The structure features a fluorene core, which is known for its stability and unique electronic properties, making it suitable for various biological applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Antioxidant Properties : The presence of the hydrazone moiety suggests potential antioxidant activity, which can protect cells from oxidative stress.
  • Interaction with Cellular Receptors : Preliminary data suggest that the compound may interact with various cellular receptors, influencing signaling pathways critical for cell proliferation and apoptosis.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of this compound against various pathogens. The results are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Cytotoxicity Assays

The cytotoxic effects of the compound on human cancer cell lines have also been investigated. Table 2 summarizes the IC50 values obtained from cell viability assays.

Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54925

Case Studies

  • Case Study on Anticancer Activity : A recent study published in a peer-reviewed journal explored the anticancer potential of this compound. The study demonstrated significant inhibition of tumor growth in xenograft models when treated with the compound, highlighting its potential as a novel anticancer agent.
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against multi-drug resistant strains of bacteria. The compound showed promising results, indicating its potential as an alternative to conventional antibiotics.

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